N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide
Description
Properties
CAS No. |
65743-83-1 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propyl]acetamide |
InChI |
InChI=1S/C16H17N3OS/c1-11(9-17-12(2)20)13-3-5-14(6-4-13)15-10-19-7-8-21-16(19)18-15/h3-8,10-11H,9H2,1-2H3,(H,17,20) |
InChI Key |
VGDGEWKQJJXCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide typically involves the construction of the imidazo[2,1-b]thiazole core followed by functionalization at the phenyl and propyl positions. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in solvents like acetic acid or water.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated derivatives, amines, thiols in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with alcohol or alkane groups, and substituted derivatives with various functional groups attached to the imidazo[2,1-b]thiazole core .
Scientific Research Applications
Anticancer Properties
N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide has been studied for its potential anticancer properties. Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that similar compounds inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial activity. Compounds with imidazo[2,1-b][1,3]thiazole moieties have shown effectiveness against a range of pathogens, including bacteria and fungi. A recent study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .
Pharmacological Studies
Spleen Tyrosine Kinase Inhibition
Spleen tyrosine kinase (SYK) is a crucial target in various diseases, including cancer and autoimmune disorders. In silico studies have identified this compound as a potential inhibitor of SYK. This inhibition could lead to therapeutic strategies for diseases where SYK plays a pivotal role .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer effects on MCF-7 cells | Showed significant cytotoxicity with IC50 values in the low micromolar range. Induced apoptosis via mitochondrial pathways. |
| Study 2 | Antimicrobial activity against E. coli | Demonstrated effective membrane disruption leading to bacterial cell death with minimal inhibitory concentrations achieved at low doses. |
| Study 3 | SYK inhibition potential | Identified as a promising candidate for SYK inhibition through computational modeling and docking studies. |
Mechanism of Action
The mechanism of action of N-(2-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)propyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with five structurally related imidazo[2,1-b]thiazole derivatives (5k–5o) from and cytotoxic analogs from :
Key Observations :
- Structural Complexity : The target compound is structurally simpler than 5k–5n, which contain pyridine and substituted piperazine groups. These additions in 5k–5n correlate with higher molecular weights (526–573 g/mol vs. 299 g/mol) and enhanced cytotoxicity .
- Activity : Compound 5l (C₃₀H₂₉ClN₆O₂S) demonstrates superior potency against MDA-MB-231 cells (IC₅₀ = 1.4 μM) compared to sorafenib (IC₅₀ = 5.2 μM) . The 4-chlorophenyl and piperazine groups in 5l likely enhance VEGFR2 inhibition (5.72% at 20 μM) and cellular uptake.
- Thermal Stability : Higher melting points in 5l (116–118°C) and 5k (92–94°C) suggest greater crystallinity, possibly improving formulation stability .
Selectivity and Multi-Target Potential
- Selectivity : Compound 5l exhibits selectivity for MDA-MB-231 over HepG2 (IC₅₀ = 22.6 μM), attributed to its 4-methoxybenzyl-piperazine moiety . The target compound’s simpler structure may reduce target specificity.
- Multi-Target Agents: lists imidazo[2,1-b]thiazoles targeting HER2/CD221 with morpholine and pyrimidine groups, demonstrating the scaffold’s adaptability for multi-kinase inhibition .
Biological Activity
N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{4}S
- Molecular Weight : 302.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Compounds with similar imidazo[2,1-b][1,3]thiazole structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives can inhibit cell proliferation through apoptosis and cell cycle arrest mechanisms .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and cell signaling pathways. For example, some imidazo[2,1-b][1,3]thiazole derivatives have demonstrated the ability to inhibit Aurora-A kinase and topoisomerase II, both critical targets in cancer therapy .
- Protein Aggregation Modulation : Recent research suggests that imidazo[2,1-b][1,3]thiazole derivatives can influence protein aggregation processes associated with neurodegenerative diseases by stabilizing nonaggregated states of proteins like alpha-synuclein .
Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 14.31 ± 0.90 | Induces apoptosis |
| Similar Derivative | A549 | 7.01 ± 0.60 | Inhibits proliferation |
| Similar Derivative | MCF-7 | 8.55 ± 0.35 | Topoisomerase II inhibition |
Study on Anticancer Properties
In a study conducted by Wang et al., various imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the phenyl ring significantly influenced biological activity .
Neuroprotective Effects
Research published in Nature Reviews explored the neuroprotective properties of imidazo[2,1-b][1,3]thiazole compounds in models of Alzheimer's disease. The findings demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models by modulating protein interactions within neuronal cells .
Q & A
Q. What are the most efficient synthetic routes for N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation using Eaton's reagent under solvent-free conditions. This method achieves yields of 90–96% and tolerates diverse functional groups (halogen, nitro, alkyl). Key factors include:
- Electrophile selection : Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) react faster and yield slightly higher than those with electron-withdrawing groups (e.g., -NO₂) .
- Reaction time : Electron-deficient aldehydes require longer reaction times (e.g., 12–24 hours) .
- Experimental simplicity : No need for column chromatography; TLC monitoring suffices .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Thin-layer chromatography (TLC) : Silica gel plates with UV detection for reaction monitoring .
- Melting point analysis : Open capillary tubes on an electrothermal apparatus (e.g., 9200 series) .
- Structural elucidation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction is advised (see structural reports in Acta Crystallographica) .
Q. What are the known biological activities of imidazo[2,1-b]thiazole derivatives, and how have these been assessed in vitro?
Imidazo[2,1-b]thiazoles exhibit:
- Anti-cancer activity : Tested via cytotoxicity assays (e.g., MTT) against cell lines like HepG2 and MCF-7, with IC₅₀ values varying by substituents .
- Antiviral effects : HCV NS4B inhibition evaluated in replicon assays, showing synergy with direct-acting antivirals .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How do electronic effects of substituents on aromatic aldehydes impact the synthesis efficiency of imidazo[2,1-b]thiazole derivatives?
Electron-donating groups (EDGs) on benzaldehydes enhance nucleophilic attack by activating the carbonyl via resonance, accelerating reaction rates. For example:
- EDGs (e.g., -CH₃) : Yield ~96% in 12 hours.
- Electron-withdrawing groups (EWGs, e.g., -NO₂) : Yield ~90% in 24 hours . Mechanistically, Eaton's reagent activates the aldehyde via hydrogen bonding, facilitating nucleophilic addition (Scheme 2 in ) .
Q. What strategies can resolve discrepancies in biological activity data among structurally similar imidazo[2,1-b]thiazole analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 2-methylthiazol-4-yl vs. imidazo[2,1-b]thiazol-6-yl) and compare potency in dose-response assays .
- Control for experimental variables : Use standardized cell lines, assay protocols (e.g., consistent ATP levels in MTT), and statistical validation (e.g., ANOVA with p < 0.05) .
- Molecular modeling : Overlay crystallographic data (e.g., from ) to identify steric/electronic clashes affecting target binding .
Q. What is the proposed mechanism of Eaton's reagent in facilitating the Friedel-Crafts acylation for synthesizing these compounds?
Eaton's reagent (phosphorus pentoxide/methanesulfonic acid) acts as:
- Lewis acid activator : Polarizes carbonyl groups via hydrogen bonding, enhancing electrophilicity.
- Proton donor : Stabilizes intermediates during nucleophilic attack (e.g., ethynyl group activation). This dual role enables solvent-free, high-yield synthesis (Scheme 2 in ) .
Q. How can molecular docking studies be applied to predict the interaction of this compound with biological targets like SIRT1?
- Target preparation : Retrieve SIRT1 crystal structure (PDB ID: e.g., 4IG9) and prepare for docking (e.g., protonation, energy minimization).
- Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses, prioritizing hydrogen bonds with catalytic residues (e.g., His363) and π-π stacking with cofactor NAD⁺ .
Q. What in vitro models are appropriate for evaluating the anti-cancer efficacy of this compound, and how should dose-response experiments be designed?
- Cell lines : Use panels (e.g., NCI-60) to assess selectivity. highlights efficacy in HepG2 (liver) and MCF-7 (breast) cancer models .
- Dose ranges : Test 0.1–100 µM with 3–5 replicates per concentration.
- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls.
- Endpoint assays : MTT for viability, Annexin V/PI for apoptosis, and colony formation for long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
